molecular formula C11H6F6N2O4 B6106565 3,5-bis[(trifluoroacetyl)amino]benzoic acid

3,5-bis[(trifluoroacetyl)amino]benzoic acid

Cat. No.: B6106565
M. Wt: 344.17 g/mol
InChI Key: DKOFDAFMFAJZHU-UHFFFAOYSA-N
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Description

3,5-bis[(trifluoroacetyl)amino]benzoic acid is a compound characterized by the presence of trifluoroacetyl groups attached to the amino groups on a benzoic acid core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis[(trifluoroacetyl)amino]benzoic acid typically involves the reaction of 3,5-diaminobenzoic acid with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 3,5-diaminobenzoic acid.

    Reagent: Trifluoroacetic anhydride.

    Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-25°C.

    Product Isolation: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of 3,5-diaminobenzoic acid and trifluoroacetic anhydride are reacted in industrial reactors.

    Optimization: Reaction conditions are optimized for maximum yield and purity.

    Purification: Industrial purification methods such as distillation, crystallization, and advanced chromatography techniques are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-bis[(trifluoroacetyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoroacetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives of the benzoic acid core.

    Reduction: Reduced forms of the trifluoroacetyl groups.

    Substitution: Compounds with new functional groups replacing the trifluoroacetyl groups.

Scientific Research Applications

3,5-bis[(trifluoroacetyl)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-bis[(trifluoroacetyl)amino]benzoic acid involves its interaction with specific molecular targets. The trifluoroacetyl groups can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to modulation of their activity. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

    Protein Modification: It can modify proteins through covalent attachment, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(trifluoromethyl)benzoic acid: Similar structure but with trifluoromethyl groups instead of trifluoroacetyl groups.

    3,5-bis(trifluoromethyl)anilino(oxo)acetic acid: Contains trifluoromethyl groups and an anilino(oxo)acetic acid moiety.

Uniqueness

3,5-bis[(trifluoroacetyl)amino]benzoic acid is unique due to the presence of trifluoroacetyl groups, which impart distinct chemical properties such as increased acidity and the ability to form strong hydrogen bonds. These properties make it particularly useful in applications requiring specific interactions with biological molecules.

Properties

IUPAC Name

3,5-bis[(2,2,2-trifluoroacetyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F6N2O4/c12-10(13,14)8(22)18-5-1-4(7(20)21)2-6(3-5)19-9(23)11(15,16)17/h1-3H,(H,18,22)(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOFDAFMFAJZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1NC(=O)C(F)(F)F)NC(=O)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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